Specific Scientific Field: This application falls under the field of Cancer Research .
Summary of the Application: Frentizole, an approved nontoxic anti-inflammatory drug, has been found to display antitumor activity via tubulin inhibition . This suggests that it might behave as an antimitotic drug devoid of the undesired toxic effects .
Methods of Application or Experimental Procedures: The researchers synthesized Frentizole and a series of analogs to assay them as antimitotic agents . They tested these compounds for antiproliferative activity against HeLa tumor cells .
Results or Outcomes: The compounds were found to inhibit microtubule formation within cells, arrest cells in the G2/M phases of the cell cycle, and induce apoptotic cell death . These phenotypes agree with an antitubulin mechanism of action .
Specific Scientific Field: This application is related to Aging Biology and Drug Discovery .
Summary of the Application: A library of 239 Frentizole derivatives were virtually screened on the FRB domain of mTOR in a search of potential binders for further experimental evaluation .
Methods of Application or Experimental Procedures: The researchers virtually screened a library of 239 Frentizole derivatives on the FRB domain of mTOR . They selected 39 compounds from this library and classified them into 7 groups according to their structural features .
Results or Outcomes: The analysis pointed to the most promising among these groups as binders to the FRB domain of mTOR . These compounds structurally represent a priority portion of the original library for further experimental evaluation .
Frentizole is a synthetic compound classified as a benzothiazole derivative, specifically known for its immunosuppressive properties. Its chemical formula is . Initially developed as an anti-inflammatory drug, frentizole has garnered attention for its potential applications in oncology due to its ability to inhibit tubulin polymerization, thereby affecting cell division processes. This unique mechanism positions frentizole as a promising candidate for cancer treatment, particularly in glioblastoma .
Frentizole exhibits notable biological activities:
The synthesis of frentizole typically involves multi-step organic reactions, including:
For example, one method involves reacting 2-aminobenzothiazoles with isothiocyanates to form urea derivatives that exhibit enhanced biological activities .
Frentizole's applications span several fields:
Interaction studies have highlighted frentizole's unique binding capabilities:
These interactions suggest that frentizole may have multifaceted roles in various biological pathways.
Frentizole shares structural and functional similarities with several other compounds. Below are some notable comparisons:
Compound Name | Structure Type | Primary Action | Unique Feature |
---|---|---|---|
Colchicine | Alkaloid | Tubulin inhibitor | Derived from plants; high toxicity |
Paclitaxel | Taxane | Microtubule stabilizer | Natural product; complex structure |
Vincristine | Vinca alkaloid | Antimitotic agent | Derived from periwinkle plant; MDR issues |
Benzothiazole | Heterocyclic compound | Various biological activities | Core structure shared with frentizole |
Frentizole stands out due to its lower toxicity profile compared to traditional antimitotic agents like paclitaxel and vincristine. Its unique mechanism of action and potential for repurposing in cancer therapy further enhance its significance in medicinal chemistry .
Irritant